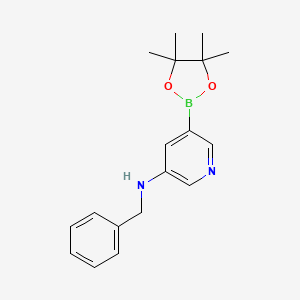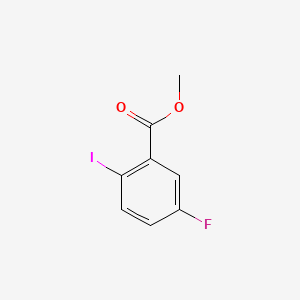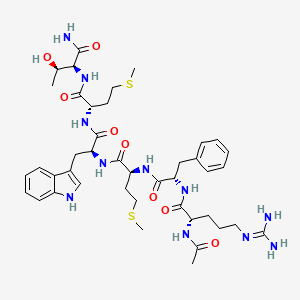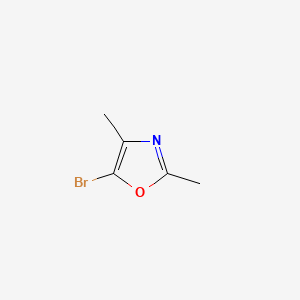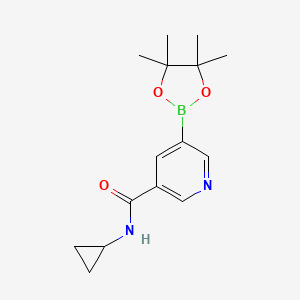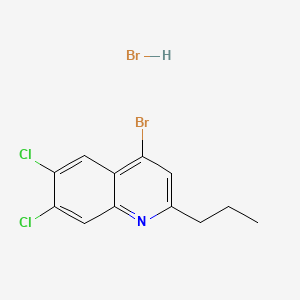
4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide is a chemical compound with the molecular formula C12H11Br2Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine, chlorine, and propyl groups attached to the quinoline ring, making it a unique and versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with quinoline as the starting material.
Bromination: The quinoline undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Chlorination: The brominated quinoline is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce chlorine atoms at the 6 and 7 positions.
Alkylation: The chlorinated and brominated quinoline is then alkylated with propyl bromide to introduce the propyl group at the 2-position.
Hydrobromide Formation: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the bromine and chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline derivatives with ketone or carboxylic acid functional groups.
Reduction: Reduced quinoline derivatives with hydrogen replacing bromine and chlorine atoms.
Substitution: Substituted quinoline derivatives with various functional groups replacing bromine and chlorine atoms.
科学研究应用
4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Bromo-6,7-dichloroquinoline: Lacks the propyl group at the 2-position.
6,7-Dichloro-2-propylquinoline: Lacks the bromine atom at the 4-position.
4-Bromo-2-propylquinoline: Lacks the chlorine atoms at the 6 and 7 positions.
Uniqueness
4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide is unique due to the presence of both bromine and chlorine atoms along with the propyl group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
1204811-98-2 |
|---|---|
分子式 |
C12H11Br2Cl2N |
分子量 |
399.935 |
IUPAC 名称 |
4-bromo-6,7-dichloro-2-propylquinoline;hydrobromide |
InChI |
InChI=1S/C12H10BrCl2N.BrH/c1-2-3-7-4-9(13)8-5-10(14)11(15)6-12(8)16-7;/h4-6H,2-3H2,1H3;1H |
InChI 键 |
NIZRCSOAAQXVMQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC(=C(C=C2C(=C1)Br)Cl)Cl.Br |
同义词 |
4-Bromo-6,7-dichloro-2-propylquinoline hydrobromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



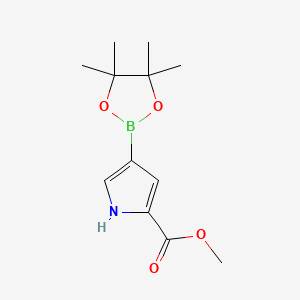
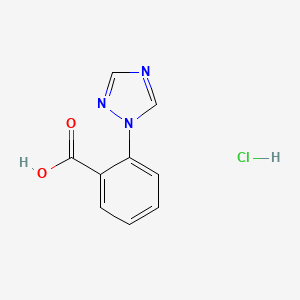
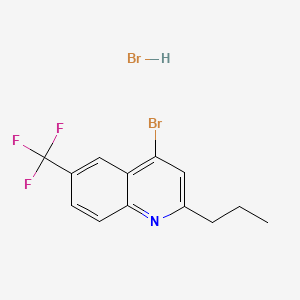
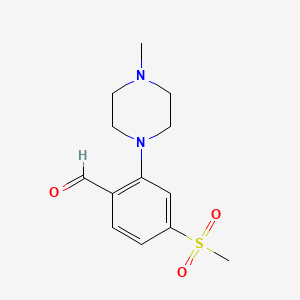
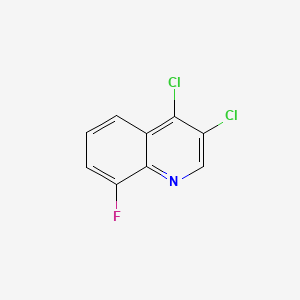
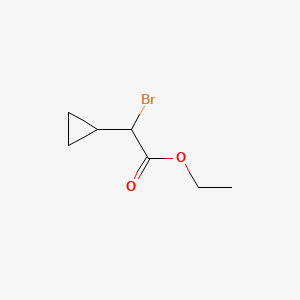
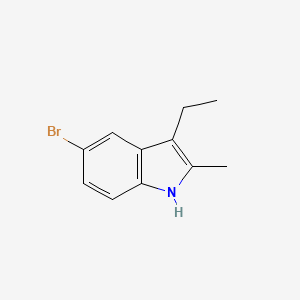
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-](/img/structure/B599061.png)
